4-(2-Fluoroethyl)piperidine hydrochloride
Overview
Description
4-(2-Fluoroethyl)piperidine hydrochloride, also known as FEP, is a synthetic organic compound with the chemical formula C7H15FN. It has a molecular weight of 167.65 .
Molecular Structure Analysis
The InChI code for 4-(2-Fluoroethyl)piperidine hydrochloride is 1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .Physical And Chemical Properties Analysis
4-(2-Fluoroethyl)piperidine hydrochloride is a solid .Scientific Research Applications
Crystal Structure Analysis
The compound 4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction and other methods. It revealed that the piperidine ring adopts a chair conformation with specific bonding interactions, which could be relevant in understanding the properties of 4-(2-Fluoroethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Activity in HIV-1 Inhibition
A study on the design, synthesis, and biological activity of piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors identified N-(4-Fluoro-benzyl)piperazine analog as potent against HIV-1 activity. This suggests potential applications for 4-(2-Fluoroethyl)piperidine hydrochloride in HIV-1 therapy (Dong et al., 2012).
Corrosion Inhibition
Research involving quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This suggests potential applications of 4-(2-Fluoroethyl)piperidine hydrochloride in materials science and corrosion prevention (Kaya et al., 2016).
Pharmacokinetics and Drug Development
The compound Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, is closely related to 4-(2-Fluoroethyl)piperidine hydrochloride. Studies on such compounds have implications for their pharmacokinetics, metabolism, and therapeutic effects (Germann, Ma, Han, & Tikhomirova, 2013).
Antimicrobial and Anticancer Properties
Syntheses of various piperidine derivatives have shown potential antimicrobial and anticancer activities. This highlights the possible use of 4-(2-Fluoroethyl)piperidine hydrochloride in developing new therapies for infections and cancer (Ovonramwen, Owolabi, & Oviawe, 2019).
properties
IUPAC Name |
4-(2-fluoroethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIYTVGVMNMDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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